Thiazolo[5,4-c]pyridine
CAS No.: 273-70-1
Cat. No.: VC21205482
Molecular Formula: C6H4N2S
Molecular Weight: 136.18 g/mol
* For research use only. Not for human or veterinary use.
![Thiazolo[5,4-c]pyridine - 273-70-1](/images/no_structure.jpg)
Specification
CAS No. | 273-70-1 |
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Molecular Formula | C6H4N2S |
Molecular Weight | 136.18 g/mol |
IUPAC Name | [1,3]thiazolo[5,4-c]pyridine |
Standard InChI | InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)8-4-9-6/h1-4H |
Standard InChI Key | FHIMYVFGWKCROK-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1N=CS2 |
Canonical SMILES | C1=CN=CC2=C1N=CS2 |
Introduction
Chemical Structure and Properties
Molecular Structure
Thiazolo[5,4-c]pyridine is a bicyclic heterocyclic compound with the molecular formula C₆H₄N₂S. The structure features a thiazole ring (a five-membered ring containing one sulfur and one nitrogen atom) fused with a pyridine ring (a six-membered ring with one nitrogen atom). The fusion occurs between positions 5 and 4 of the thiazole ring and position c of the pyridine ring, creating a distinctive arrangement that influences its chemical behavior.
The compound possesses an aromatic character due to the presence of conjugated double bonds throughout its structure. This aromaticity contributes to its stability and influences its reactivity patterns. The nitrogen atom in the pyridine ring and both the nitrogen and sulfur atoms in the thiazole portion serve as potential sites for various chemical transformations, making this scaffold highly versatile for synthetic modifications.
Related Compounds and Derivatives
Numerous derivatives of Thiazolo[5,4-c]pyridine have been synthesized and studied, each with unique properties and applications. Some notable examples include:
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Thiazolo[5,4-c]pyridine-2-thiol (CAS: 116990-44-4): This derivative contains a thiol (-SH) group at position 2 of the thiazole ring, which enhances its reactivity and provides additional sites for functionalization.
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Thiazolo[5,4-c]pyridine-2-carboxylic acid (CAS: 757172-82-0): The presence of a carboxylic acid group at position 2 significantly alters its solubility and acid-base properties, making it valuable for pharmaceutical applications.
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Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-5-methyl- (CAS: 259809-24-0): This partially saturated derivative features a reduced pyridine ring and a methyl substituent at position 5, altering its spatial arrangement and physicochemical properties .
These structural modifications can substantially influence the biological activity, solubility, and pharmacokinetic properties of the resulting compounds, making the Thiazolo[5,4-c]pyridine scaffold a versatile starting point for the development of bioactive molecules with diverse applications.
Synthesis Methods
Common Synthetic Routes
The synthesis of Thiazolo[5,4-c]pyridine and its derivatives has been accomplished through various methodologies. These approaches typically involve the construction of the thiazole ring on a suitably substituted pyridine precursor or the formation of the pyridine ring on a thiazole scaffold. One of the most significant synthetic methods is the reaction of appropriately substituted chloronitropyridines with thioamides or thioureas .
Chemical Reactions
Types of Reactions
Thiazolo[5,4-c]pyridine and its derivatives undergo various chemical transformations, reflecting the reactivity of both the thiazole and pyridine portions of the molecule. Understanding these reactions is crucial for the development of synthetic strategies and the design of novel derivatives with desired properties. Some of the key reaction types include:
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Oxidation reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, altering the electronic properties and reactivity of the molecule.
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Reduction reactions: Reduction can convert Thiazolo[5,4-c]pyridine to partially or fully saturated derivatives, such as tetrahydro or hexahydro compounds, as exemplified by the 4,5,6,7-tetrahydro-5-methyl derivative .
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Substitution reactions: Nucleophilic substitution can introduce various functional groups at different positions on the thiazole or pyridine rings, enabling the synthesis of diverse derivatives with tailored properties.
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Ring-opening reactions: Under certain conditions, the thiazole or pyridine rings may undergo opening, leading to the formation of acyclic intermediates that can be further transformed.
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Coupling reactions: Metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to introduce aryl or alkynyl substituents at appropriate positions.
Reagents and Conditions
The choice of reagents and conditions for reactions involving Thiazolo[5,4-c]pyridine depends on the specific transformation desired and the substrate's substitution pattern. Some typical reagents and conditions include:
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Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically conducted in solvents like dichloromethane or acetic acid at temperatures ranging from 0°C to room temperature.
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Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation conditions (H₂, Pd/C) are employed. The choice of reducing agent and conditions determines the selectivity and extent of reduction.
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Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions. Bases such as potassium carbonate, sodium hydride, or triethylamine may facilitate deprotonation and subsequent nucleophilic attack.
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Functionalization: Various functionalization strategies may employ organometallic reagents, such as Grignard or organolithium compounds, to introduce specific groups at targeted positions.
Products Formed
The products formed from reactions of Thiazolo[5,4-c]pyridine depend on the reagents, conditions, and the specific derivative undergoing transformation. Some notable product types include:
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Oxidation products: Sulfoxides and sulfones derived from oxidation of the sulfur atom in the thiazole ring.
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Reduced derivatives: Partially or fully reduced compounds, such as tetrahydro or hexahydro derivatives, resulting from reduction of the pyridine or both rings .
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Substituted derivatives: Compounds bearing various substituents at different positions, including alkyl, aryl, acyl, amino, and other functional groups.
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Fused ring systems: Further cyclization or fusion reactions can lead to more complex polycyclic structures with unique properties.
The diversity of products accessible through chemical transformations of Thiazolo[5,4-c]pyridine contributes to its value as a versatile scaffold for the development of compounds with specific properties and applications.
Biological Activities and Applications
Antimicrobial Properties
Thiazolo[5,4-c]pyridine derivatives have demonstrated significant antimicrobial activities against various bacterial strains. According to studies on related compounds, particularly the Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Research findings indicate that certain derivatives show Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 μg/mL against pathogens including Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The inhibition zones measured for these pathogens were 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae, demonstrating effectiveness comparable to standard antibiotics like ceftriaxone.
The antimicrobial activity of Thiazolo[5,4-c]pyridine derivatives is believed to stem from their ability to interact with essential bacterial enzymes or cell wall components, disrupting normal cellular functions and leading to bacterial death. The specific mechanisms may vary depending on the substitution pattern and the target microorganism.
Anti-inflammatory Activities
Thiazolo[5,4-c]pyridine derivatives have shown promising anti-inflammatory properties in various studies. Compounds derived from Thiazolo[5,4-c]pyridine-2-carboxylic acid have been reported to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by up to 89% and 78%, respectively, at concentrations of 10 μg/mL.
The anti-inflammatory effects are attributed to the inhibition of specific signaling pathways involved in inflammation. These pathways may include nuclear factor-kappa B (NF-κB) signaling, cyclooxygenase (COX) enzyme inhibition, or modulation of other inflammatory mediators. The ability to target multiple inflammatory pathways makes Thiazolo[5,4-c]pyridine derivatives attractive candidates for the development of anti-inflammatory drugs with potentially fewer side effects compared to existing treatments.
Activity Type | Derivative Type | Target/Effect | Potency | Reference |
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Antimicrobial | Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives | E. faecalis | 29 mm inhibition zone | |
P. aeruginosa | 24 mm inhibition zone | |||
S. typhi | 30 mm inhibition zone | |||
K. pneumoniae | 19 mm inhibition zone | |||
Anti-inflammatory | Thiazolo[5,4-c]pyridine-2-carboxylic acid derivatives | IL-6 inhibition | 89% at 10 μg/mL | |
TNF-α inhibition | 78% at 10 μg/mL | |||
Anticancer | Thiazolo[5,4-c]pyridine derivatives | Various cancer cell lines | IC50: 3-20 μM | |
c-KIT enzyme inhibition | 8-fold > imatinib |
Research Applications
Pharmaceutical Development
Thiazolo[5,4-c]pyridine serves as a crucial scaffold in pharmaceutical development, with applications spanning various therapeutic areas. Its derivatives have been extensively studied for their potential in drug discovery and development, particularly in addressing unmet medical needs and overcoming limitations of existing treatments.
In the field of cancer therapy, Thiazolo[5,4-c]pyridine derivatives have been investigated as potential treatments for drug-resistant tumors. Notable examples include derivatives that act as potent inhibitors of the c-KIT enzyme, demonstrating significantly higher activity against c-KIT mutations compared to established drugs like imatinib. This finding highlights their potential in addressing drug resistance in gastrointestinal stromal tumors (GISTs) and other cancers dependent on c-KIT signaling.
For inflammatory conditions, Thiazolo[5,4-c]pyridine-based compounds have shown promise as novel anti-inflammatory agents through their ability to inhibit key inflammatory mediators such as IL-6 and TNF-α. This activity suggests potential applications in treating chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In the realm of infectious diseases, the antimicrobial properties of Thiazolo[5,4-c]pyridine derivatives make them attractive candidates for addressing the growing challenge of antimicrobial resistance. Their activity against both Gram-positive and Gram-negative bacteria, including some resistant strains, positions them as potential alternatives or adjuncts to existing antibiotics.
Biochemical Research
In biochemical studies, Thiazolo[5,4-c]pyridine and its derivatives serve as valuable tools for exploring enzyme inhibition mechanisms and receptor binding interactions. The ability of these compounds to interact with various biological targets makes them useful for understanding complex biological pathways and developing new research methodologies.
Studies have employed Thiazolo[5,4-c]pyridine derivatives to investigate enzyme inhibition, particularly enzymes involved in key physiological processes such as blood pressure regulation. The binding affinity of these compounds with biological targets is often assessed using techniques such as molecular docking studies, providing insights into their mechanism of action and guiding structure-activity relationship analyses.
Furthermore, the reactivity of Thiazolo[5,4-c]pyridine with different functional groups has been investigated to provide insights into its role in organic synthesis and chemical biology. These studies contribute to our understanding of heterocyclic chemistry and expand the toolbox available for designing molecules with specific properties and functions.
Industrial Applications
Beyond pharmaceutical and biochemical research, Thiazolo[5,4-c]pyridine has found applications in various industrial sectors. Although detailed information on specific industrial applications is limited in the provided search results, the compound's unique structural features and reactivity make it potentially valuable in several areas:
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Material science: Thiazolo[5,4-c]pyridine derivatives can be used in the development of new materials with specific electronic and optical properties. Their heterocyclic structure and π-electron system make them interesting candidates for applications in organic electronics, photovoltaics, and sensor technologies.
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Agrochemicals: The biological activities exhibited by Thiazolo[5,4-c]pyridine derivatives, particularly their antimicrobial properties, suggest potential applications in the development of novel agrochemicals, including fungicides, herbicides, and insecticides.
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Catalysis: Heterocyclic compounds similar to Thiazolo[5,4-c]pyridine have been employed as ligands in metal-catalyzed reactions or as organocatalysts, suggesting potential applications in this area as well.
The versatility of the Thiazolo[5,4-c]pyridine scaffold and the ability to introduce various functional groups at different positions enable its adaptation for diverse industrial applications, highlighting its significance beyond medicinal chemistry.
Comparison with Similar Compounds
Differences in Properties and Activities
The structural variations among these compounds lead to significant differences in their properties and biological activities, as summarized in Table 2:
Table 2: Comparison of Thiazolo[5,4-c]pyridine with Related Compounds
The unique fusion pattern in Thiazolo[5,4-c]pyridine contributes to its specific chemical reactivity and biological profile. For instance, while both Thiazolo[5,4-c]pyridine and Thiazolo[4,5-b]pyridine derivatives have shown anticancer activities, they may target different enzymes or signaling pathways due to their structural differences.
Similarly, the electronic distribution and hydrogen-bonding capabilities vary among these compounds, influencing their interaction with biological targets. These differences can be exploited in drug design to develop compounds with improved selectivity, potency, or pharmacokinetic properties for specific therapeutic applications.
Current Research and Future Perspectives
Recent Findings
Recent research on Thiazolo[5,4-c]pyridine has focused on expanding its synthetic methodologies, exploring novel derivatives, and investigating their biological activities. Some notable recent findings include:
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Synthetic advances: The development of efficient and versatile methods for the synthesis of Thiazolo[5,4-c]pyridine derivatives, such as the one-step synthesis from chloronitropyridines and thioamides or thioureas, has streamlined access to these compounds . These methodologies have enabled the preparation of derivatives with diverse substituents at various positions, expanding the chemical space available for exploration.
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Anticancer activities: Studies have identified Thiazolo[5,4-c]pyridine derivatives as potent inhibitors of enzymes involved in cancer progression, such as the c-KIT enzyme. Some derivatives have demonstrated significantly higher inhibitory activity against c-KIT mutations compared to established drugs like imatinib, suggesting potential applications in overcoming drug resistance in cancer treatment.
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Structure-activity relationships: Investigations into the relationship between structural features and biological activities have provided insights for the rational design of Thiazolo[5,4-c]pyridine derivatives with enhanced potency and selectivity. These studies have identified key substituents and positions that influence specific biological activities, guiding the development of more effective compounds.
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